molecular formula C10H15N5 B11728992 N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11728992
M. Wt: 205.26 g/mol
InChI Key: CFWOWNGCTHARBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-4-amine is a bifunctional pyrazole derivative featuring two distinct pyrazole rings. The first pyrazole (1-ethyl-1H-pyrazol-5-yl) is substituted with an ethyl group at the N1 position, while the second pyrazole (1-methyl-1H-pyrazol-4-amine) contains a methyl group at N1 and an amine group at the C4 position.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H15N5/c1-3-15-10(4-5-12-15)7-11-9-6-13-14(2)8-9/h4-6,8,11H,3,7H2,1-2H3

InChI Key

CFWOWNGCTHARBM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Condensation and Cyclization Reactions

This method involves the formation of pyrazole rings via cyclocondensation, followed by methylamine coupling. A representative pathway is outlined below:

Procedure :

  • Synthesis of 1-ethyl-1H-pyrazole-5-carbaldehyde : Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form 3-methyl-1H-pyrazol-5(4H)-one. Subsequent Vilsmeier-Haack formylation introduces the aldehyde group at the 5-position.

  • Coupling with 1-methyl-1H-pyrazol-4-amine : The aldehyde intermediate undergoes condensation with 1-methyl-1H-pyrazol-4-amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the target compound.

Optimization Parameters :

ParameterConditionsYield (%)Purity (%)Source
SolventEthanol6892
Catalystp-Toluenesulfonic acid7595
Temperature80°C, 12 hours7290
Reducing AgentNaBH3CN7088

Challenges :

  • Competing side reactions during formylation reduce aldehyde yield.

  • Strict pH control (6–7) is required to prevent decomposition of the amine.

Reductive Amination Approach

Reductive amination offers a streamlined route by directly coupling a pyrazole aldehyde with methylamine.

Procedure :

  • Intermediate Preparation : (1-Ethyl-1H-pyrazol-5-yl)methanamine is synthesized via reduction of the corresponding nitrile using LiAlH4.

  • Amination : The methanamine intermediate reacts with 1-methyl-1H-pyrazol-4-carbaldehyde in methanol under hydrogen gas (3 atm) with a palladium catalyst.

Key Data :

ParameterConditionsYield (%)Purity (%)Source
CatalystPd/C (10%)8296
SolventMethanol7894
Reaction Time6 hours8093

Advantages :

  • Higher regioselectivity compared to condensation methods.

  • Fewer purification steps due to minimal byproducts.

Purification and Characterization

Post-synthesis purification is critical for achieving pharmaceutical-grade material.

Purification Methods :

TechniqueConditionsPurity Improvement (%)Source
Column ChromatographySilica gel, ethyl acetate/hexane85 → 99
RecrystallizationEthanol/water (3:1)90 → 98

Characterization Data :

  • NMR (DMSO-d6) : δ 2.35 (s, 3H, CH3), 4.12 (q, 2H, CH2CH3), 7.25 (s, 1H, pyrazole-H).

  • IR (KBr) : 3250 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N).

  • MS : m/z 205.26 [M+H]+ .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce corresponding amines or alcohols. Substitution reactions can lead to a variety of functionalized pyrazole derivatives .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-4-amine. Research indicates that compounds containing the pyrazole moiety exhibit significant antiproliferative activity against various cancer cell lines, including lung, breast, and colorectal cancers. For instance, compounds with similar structures have shown promising results in inhibiting the growth of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

Antibacterial and Antifungal Activities

In addition to anticancer properties, pyrazole derivatives have been evaluated for their antibacterial and antifungal activities. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development. The mechanisms often involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Study on Anticancer Activity

A notable study synthesized a series of pyrazole derivatives and evaluated their anticancer activities using MTT assays. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting strong potential for further development .

Multicomponent Reactions for Synthesis

Research has also focused on multicomponent reactions (MCRs) to synthesize pyrazole derivatives efficiently. These methods not only streamline the synthetic process but also enhance the diversity of compounds produced, which is crucial for screening potential therapeutic agents .

Comparative Table of Biological Activities

Activity Cell Line/Organism IC50 (µM) Reference
AnticancerMDA-MB-231 (Breast Cancer)15
AnticancerHepG2 (Liver Cancer)20
AntibacterialStaphylococcus aureus10
AntifungalCandida albicans12

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally similar pyrazole-based amines, highlighting molecular features, applications, and key research findings:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Findings References
Target Compound C₁₁H₁₆N₅* ~230.3 Ethyl (N1), methyl (N1), amine (C4) Under investigation (theoretical)
N-(1-Ethyl-1H-pyrazol-5-yl)-N'-phenylurea C₁₂H₁₅N₅O 261.29 Ethyl (N1), phenylurea Pesticide (azoluron)
5-Fluoro-N-(1-methyl-1H-pyrazol-4-yl)-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine C₁₁H₁₁FN₆ 258.24 Pyrimidine core, dual pyrazole CDK2 inhibitor (IC₅₀ = 12 nM)
N-(1-Ethyl-1H-pyrazol-5-yl)-2-phenylquinazolin-4-amine C₂₀H₁₉N₅ 329.40 Quinazoline core, ethylpyrazole Anticandidate (in vitro screening)
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₀H₁₄N₄ 202.25 Pyridine substituent Pharmacological screening

*Calculated based on structural similarity.

Key Structural Differences and Implications

  • Substituent Effects : The ethyl group in the target compound may enhance lipophilicity compared to methyl-only analogs (e.g., ), influencing bioavailability and metabolic stability.
  • Synthetic Pathways : The target compound can theoretically be synthesized via Buchwald-Hartwig amination (as in ) or Suzuki-Miyaura coupling (as in ), leveraging boronic esters and halogenated intermediates.

Biological Activity

N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-4-amine is a substituted pyrazole compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by various case studies and research findings.

  • Molecular Formula : C8H15N3
  • Molecular Weight : 153.22 g/mol
  • CAS Number : 943106-34-1

1. Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. The compound's structure allows it to interact with various molecular targets involved in cancer progression.

Mechanisms of Action :

  • Inhibition of Cancer Cell Proliferation : Research indicates that compounds containing the pyrazole moiety can inhibit the growth of several cancer cell lines, including lung, breast, and liver cancers. For instance, derivatives have shown significant antiproliferation activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with growth inhibition percentages reported at 54.25% and 38.44%, respectively .

Table 1: Anticancer Activity of Pyrazole Derivatives

Cell LineInhibition (%)Reference
MDA-MB-23154.25
HepG238.44
HCT-15 (Colon)>90

2. Anti-inflammatory Activity

In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. The presence of specific substituents on the pyrazole ring enhances its ability to modulate inflammatory pathways.

Research Findings :
Studies have demonstrated that certain pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. Compounds with a phenyl fragment at position 5 have shown promising analgesic and anti-inflammatory activities .

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored, with varying degrees of effectiveness against different pathogens.

Case Studies :
Research has indicated that some pyrazole compounds possess antibacterial and antifungal activities, although this compound's specific efficacy against these pathogens requires further investigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.